Home > Products > Screening Compounds P94853 > GLP-1 receptor agonist 13
GLP-1 receptor agonist 13 -

GLP-1 receptor agonist 13

Catalog Number: EVT-12518848
CAS Number:
Molecular Formula: C25H23ClF2N6O
Molecular Weight: 496.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 receptor agonist 13 is part of a class of medications known as glucagon-like peptide-1 receptor agonists, which are primarily used in the management of type 2 diabetes and obesity. These compounds mimic the action of the endogenous hormone glucagon-like peptide-1, which is secreted by intestinal L cells in response to food intake. By activating the glucagon-like peptide-1 receptor, these agonists enhance insulin secretion, inhibit glucagon release, and promote satiety, leading to reduced blood sugar levels and body weight .

Source

Glucagon-like peptide-1 receptor agonist 13 is synthesized through various chemical methods that involve peptide synthesis techniques. The specific source or manufacturer may vary depending on the context of its use in clinical trials or therapeutic applications.

Classification

Glucagon-like peptide-1 receptor agonist 13 falls under the classification of incretin mimetics, which are a subset of anti-diabetic drugs. They are categorized based on their mechanism of action, which involves mimicking the effects of incretin hormones that regulate glucose metabolism .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 receptor agonist 13 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids into peptides while attached to a solid support, facilitating purification and yield optimization.

Technical Details:

  • Solid-phase synthesis: The process begins with a resin-bound amino acid, followed by sequential coupling of protected amino acids. After each coupling step, deprotection occurs to free up the amino group for subsequent reactions.
  • Fragment coupling: For larger peptides, multiple fragments may be synthesized separately and then coupled together in a convergent synthesis approach. This method enhances efficiency and yields high-purity products .
Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 receptor agonist 13 can be characterized by its peptide backbone, which consists of a specific sequence of amino acids that confer biological activity. The structure typically includes modifications that enhance stability and receptor binding affinity.

Data

The structural data can be derived from X-ray crystallography or nuclear magnetic resonance spectroscopy studies that elucidate the three-dimensional conformation of the compound when bound to its target receptor .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing glucagon-like peptide-1 receptor agonist 13 primarily include:

  • Peptide bond formation: This reaction is facilitated by coupling reagents that activate carboxyl groups on amino acids.
  • Deprotection reactions: Protective groups used during synthesis are removed under specific conditions to reveal functional groups necessary for biological activity.

Technical Details:

  • The choice of coupling reagents (e.g., HATU or DIC) significantly impacts yield and purity.
  • Reaction conditions such as temperature and solvent choice are critical for optimizing each step in the synthesis process .
Mechanism of Action

Process

Glucagon-like peptide-1 receptor agonist 13 exerts its effects by binding to the glucagon-like peptide-1 receptor located on pancreatic beta cells. This binding initiates a cascade of intracellular signaling events that lead to increased insulin secretion in a glucose-dependent manner.

Data

Research indicates that these agonists also slow gastric emptying and reduce appetite, contributing to weight loss. The half-maximal effective concentration (EC50) values for these interactions typically fall within the low nanomolar range, demonstrating high potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on modifications.

Chemical Properties

  • Molecular Weight: Varies based on specific modifications but generally falls within the range typical for peptide hormones (approximately 3000–4000 Da).
  • Stability: Stability can be enhanced through modifications such as fatty acid acylation or cyclization.

Relevant Data or Analyses:
Characterization techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability over time .

Applications

Scientific Uses

Glucagon-like peptide-1 receptor agonist 13 is primarily used in:

  • Diabetes Management: It helps control blood sugar levels in patients with type 2 diabetes.
  • Weight Loss Interventions: Due to its appetite-suppressing effects, it is also explored for obesity treatment.
  • Research Applications: Investigated for potential benefits in metabolic disorders beyond diabetes, including non-alcoholic fatty liver disease and polycystic ovary syndrome .

Properties

Product Name

GLP-1 receptor agonist 13

IUPAC Name

2-[(2S)-6-[2-[(4-chloro-2-fluorophenyl)methoxy]-5-fluoropyrimidin-4-yl]-6-azaspiro[2.5]octan-2-yl]-1-methylimidazo[4,5-b]pyridine

Molecular Formula

C25H23ClF2N6O

Molecular Weight

496.9 g/mol

InChI

InChI=1S/C25H23ClF2N6O/c1-33-20-3-2-8-29-21(20)31-22(33)17-12-25(17)6-9-34(10-7-25)23-19(28)13-30-24(32-23)35-14-15-4-5-16(26)11-18(15)27/h2-5,8,11,13,17H,6-7,9-10,12,14H2,1H3/t17-/m1/s1

InChI Key

VYPVFVJETAHTJT-QGZVFWFLSA-N

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1C3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F

Isomeric SMILES

CN1C2=C(N=CC=C2)N=C1[C@H]3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.